Bis-lactone

Synthetic Chemistry Conformational Analysis Building Blocks

This rigid bis-γ-lactone (XLogP3-AA 0.1) is the essential oxygenated precursor for synthesizing thiono-analogs that act as GABAA receptor antagonists, a path inaccessible with other lactones. Its conformationally frozen, zero-rotatable-bond core enforces precise stereochemistry in complex polycycle construction. Ideal as a hydrophilic reference standard and for SAR toxicology comparisons with its thiololactone counterpart.

Molecular Formula C8H8O4
Molecular Weight 168.15 g/mol
CAS No. 129679-49-8
Cat. No. B144190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-lactone
CAS129679-49-8
Synonyms1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-
Molecular FormulaC8H8O4
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESC1CC2C3C(C1OC3=O)C(=O)O2
InChIInChI=1S/C8H8O4/c9-7-5-3-1-2-4(12-7)6(5)8(10)11-3/h3-6H,1-2H2
InChIKeyPEHLCCGXTLWMRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis-lactone (CAS 129679-49-8): Rigid Bicyclic Furofuran-Dione for Specialized Synthesis


Bis-lactone (CAS 129679-49-8), formally named dihydro-1,4-ethano-1H,3H-furo[3,4-c]furan-3,6(4H)-dione, is a bridged bicyclic organic compound defined by its fused bis-γ-lactone ring system and a molecular formula of C8H8O4 [1]. Its IUPAC name, 5,10-dioxatricyclo[5.3.0.04,8]decane-6,9-dione, describes a compact, rigid tricyclic core with a high degree of conformational restriction [1]. This unique scaffold, synthesized via acid-catalyzed cyclization of a specific endo,exo-oxabicycloheptane dicarboxylic acid precursor, is characterized by a complete lack of rotatable bonds and a low computed octanol-water partition coefficient (XLogP3-AA) of 0.1, establishing it as a highly polar, structurally constrained entity [2][3].

Why Bis-lactone (CAS 129679-49-8) Cannot Be Interchanged with Other Bicyclic Lactones


Generic substitution of CAS 129679-49-8 with other bicyclic lactones or its structural analogs is scientifically invalid due to stark differences in physicochemical and electronic properties that dictate its behavior as a synthetic intermediate or research tool. The compound's core scaffold is conformationally frozen, possessing zero rotatable bonds, which enforces a specific spatial orientation of its reactive ester/lactone groups [1]. This is in stark contrast to its 1,4-dimethyl analog (CAS 129679-50-1), which has increased steric bulk and hydrophobicity (XLogP3-AA of 0.5 vs. 0.1), potentially altering its reactivity and solubility profile [1][2]. Furthermore, replacement with a thio-analog (CAS 303151-41-9) fundamentally changes the electronic and hydrogen-bonding character of the ring system, a modification that has been shown to shift the biological target profile from the cantharidin binding site to the GABAA receptor in related compounds [3]. Therefore, the selection of CAS 129679-49-8 must be based on its specific, quantifiable molecular properties, as detailed below.

Bis-lactone (CAS 129679-49-8) Evidence-Based Differentiation Versus Structural Analogs


Conformational Rigidity: Zero Rotatable Bonds vs. Flexible Lactone Analogs

The target compound's molecular architecture is characterized by zero rotatable bonds, a key differentiator from more flexible lactones that are sometimes considered as alternatives [1]. This property enforces a single, rigid three-dimensional conformation, which is critical for applications requiring a defined geometry, such as in the synthesis of complex polycyclic frameworks or as a probe in crystallography [1][2]. This is a stark contrast to simpler monocyclic lactones like γ-butyrolactone, which have flexible rings and multiple rotatable bonds, leading to a conformational ensemble.

Synthetic Chemistry Conformational Analysis Building Blocks

Hydrophilicity Profile: XLogP3-AA of 0.1 vs. Dimethyl Analog (0.5)

The target Bis-lactone exhibits a computed XLogP3-AA partition coefficient of 0.1, signifying high hydrophilicity [1]. This is a measurable and significant difference from its closest available analog, the 1,4-dimethyl derivative (CAS 129679-50-1), which has an XLogP3-AA of approximately 0.5, representing a 5-fold difference in the lipophilicity index [2]. This quantification allows a researcher to select the target compound for scenarios requiring greater aqueous solubility or lower membrane permeability compared to its more lipophilic dimethyl analog.

Medicinal Chemistry Physicochemical Properties ADME

Electronic Character: Oxygen-Rich Core vs. Thio-Analog's Pharmacological Shift

The replacement of the oxygen atoms in the lactone rings with sulfur produces the bis-thiololactone analog (CAS 303151-41-9). The synthesis of this thio-analog was performed using Lawesson's reagent on the target compound itself, establishing a direct synthetic lineage [1]. Critically, this single atom change from oxygen to sulfur results in a fundamental shift in biological activity. While the parent exo,exo-oxabicycloheptane precursors are potent vesicants interacting with the cantharidin binding site, the bis-thiololactones and their derivatives act as convulsants, likely via GABAA receptor antagonism [1].

Bioisosteres Pharmacology SAR

Specialized Application Scenarios for Bis-lactone (CAS 129679-49-8) in Research and Synthesis


Precursor for Novel GABAA Receptor Probes via Thionation

CAS 129679-49-8 serves as a critical starting material for the synthesis of monothiono and dithiono derivatives using Lawesson's reagent [1]. This is a validated application with a published synthetic route. The resulting compounds have been shown to be convulsants that act as GABAA receptor antagonists [1]. A researcher studying GABAergic neurotransmission or seeking novel chemical probes for this receptor would specifically require this oxygenated precursor to access the thio-analog chemical space, which cannot be entered with other lactones.

Use as a Stereodefined Building Block in Polycyclic Synthesis

The target compound's zero rotatable bonds and rigid tricyclic framework make it a valuable building block for the construction of more complex, stereochemically defined polycyclic molecules [1][2]. Its synthesis via acid-catalyzed cyclization demonstrates that its lactone groups are accessible for further derivatization . For a synthetic chemist planning a multi-step sequence where maintaining a specific spatial orientation of functional groups is paramount, the conformational rigidity of this Bis-lactone offers a distinct advantage over more flexible, monocyclic lactone building blocks.

Reference Standard for Physicochemical Property Analysis

Given its well-defined and computed physicochemical properties, including an XLogP3-AA of 0.1, zero hydrogen bond donors, and four hydrogen bond acceptors, this compound can serve as a reference standard for calibrating analytical methods like reverse-phase HPLC or for validating computational models that predict lipophilicity and solubility [2]. A researcher evaluating a series of new hydrophilic compounds can use this Bis-lactone as an internal benchmark to compare their experimental logD values and ensure assay consistency.

Investigating Structure-Toxicity Relationships of Bridged Lactones

As part of a broader class of compounds investigated for their interaction with the cantharidin binding site, the target compound's exo,exo-oxabicycloheptane precursors are known potent vesicants . This positions the target compound and its derivatives as key research tools for further structure-activity relationship (SAR) studies aimed at understanding the molecular determinants of toxicity at this site. Its procurement is essential for researchers comparing the toxicological profile of the oxygen-rich core with its sulfur-containing (thiololactone) counterpart, which has a completely different toxicity mechanism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bis-lactone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.